molecular formula C16H16FNO2 B5801188 N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide

N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B5801188
M. Wt: 273.30 g/mol
InChI Key: QWECEFAQVBRBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide, also known as 'Fluorfenicol', is a synthetic antibiotic that belongs to the class of chloramphenicol derivatives. It was first synthesized in the 1970s as a potential alternative to chloramphenicol, which was known to have serious side effects. Fluorfenicol has been widely used in veterinary medicine, particularly in poultry and swine production, due to its broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

Mechanism of Action

Fluorfenicol exerts its antibacterial activity by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacterial ribosomes and prevents the formation of peptide bonds between amino acids, thereby inhibiting the synthesis of bacterial proteins.
Biochemical and Physiological Effects:
Fluorfenicol has been shown to have a relatively low toxicity profile in animals. It is rapidly absorbed after oral administration and is distributed widely throughout the body. Fluorfenicol is metabolized in the liver and excreted in the urine and feces. It has been reported to have a half-life of approximately 5 hours in chickens and 10 hours in pigs.

Advantages and Limitations for Lab Experiments

Fluorfenicol has several advantages as an antibiotic for laboratory experiments. It is relatively easy to synthesize and has a broad-spectrum antibacterial activity. It is also relatively stable and has a long shelf life. However, Fluorfenicol has some limitations, including its potential toxicity to humans and animals, and the emergence of bacterial resistance.

Future Directions

There are several future directions for research on Fluorfenicol. One area of interest is the development of new derivatives of Fluorfenicol with improved antibacterial activity and reduced toxicity. Another area of interest is the investigation of the potential use of Fluorfenicol in human medicine, particularly in the treatment of respiratory tract infections. Additionally, the emergence of bacterial resistance to Fluorfenicol highlights the need for continued research into the mechanisms of resistance and the development of new strategies to combat resistance.

Synthesis Methods

The synthesis of Fluorfenicol involves the reaction between 2-fluorophenol and 3,4-dimethylaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acetic acid and hydrogen peroxide to form the final compound, N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide.

Scientific Research Applications

Fluorfenicol has been extensively studied for its antimicrobial activity against various bacterial pathogens. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Salmonella spp., Staphylococcus aureus, and Streptococcus spp. Fluorfenicol has also been investigated for its potential use in human medicine, particularly in the treatment of respiratory tract infections.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11-7-8-13(9-12(11)2)18-16(19)10-20-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWECEFAQVBRBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide

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